

Renzapride hydrochloride CAS number and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Renzapride hydrochloride*

Cat. No.: *B1680515*

[Get Quote](#)

Renzapride Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renzapride hydrochloride is a potent and selective gastrointestinal prokinetic agent with a dual mechanism of action, functioning as a high-affinity 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist. This unique pharmacological profile has positioned it as a therapeutic candidate for motility disorders such as irritable bowel syndrome with constipation (IBS-C). This technical guide provides an in-depth overview of the chemical properties, synthesis, and pharmacological characteristics of **Renzapride hydrochloride**. Detailed experimental protocols for its synthesis, in vitro characterization, and in vivo evaluation are presented to facilitate further research and development.

Chemical Properties and Data

Renzapride hydrochloride is the hydrochloride salt of Renzapride. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	109872-41-5	[1][2]
Molecular Formula	C ₁₆ H ₂₃ Cl ₂ N ₃ O ₂	[1]
Molecular Weight	360.28 g/mol	[1]
IUPAC Name	4-amino-N-((1R,4S,5R)-1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide hydrochloride	[1]
Synonyms	Renzapride HCl, ATL-1251, BRL-24924	[1]
Melting Point	>260 °C	
Boiling Point	469.2 °C at 760 mmHg (for free base)	
Density	1.3 g/cm ³ (for free base)	
logP	1.14	
pKa (Strongest Basic)	8.8	
Solubility	Soluble in DMSO (25 mg/mL) and in aqueous solutions for in vivo studies (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)	

Synthesis of Renzapride Hydrochloride

A detailed method for the synthesis of Renzapride and its subsequent conversion to the hydrochloride salt is described in patent literature. The general procedure involves the coupling of two key intermediates.

Experimental Protocol: Synthesis of Renzapride Hydrochloride

Materials:

- (±)-endo-4-amino-1-azabicyclo[3.3.1]nonane
- 4-amino-5-chloro-2-methoxybenzoic acid
- Coupling agents (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
- Anhydrous non-hydroxylic solvent (e.g., dichloromethane, chloroform)
- Organic or inorganic base
- Hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol)

Procedure:

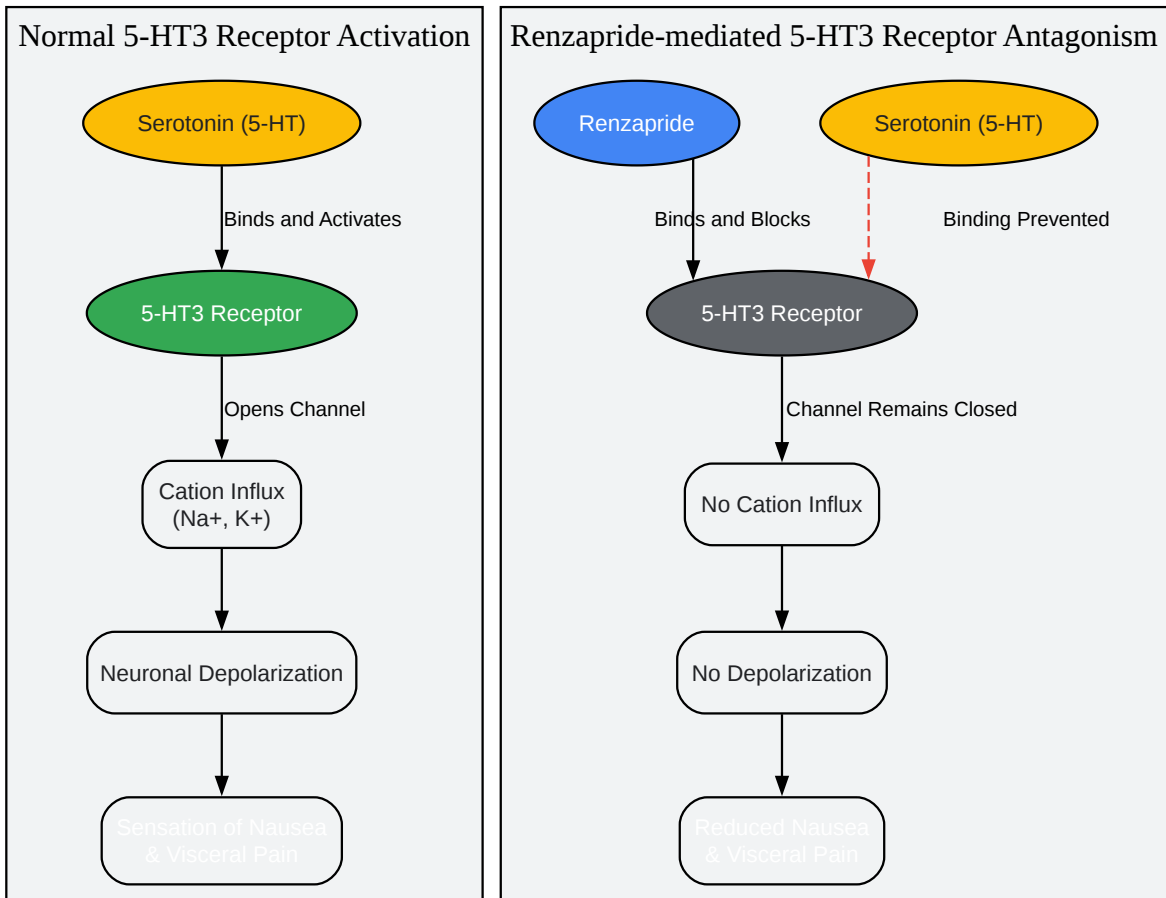
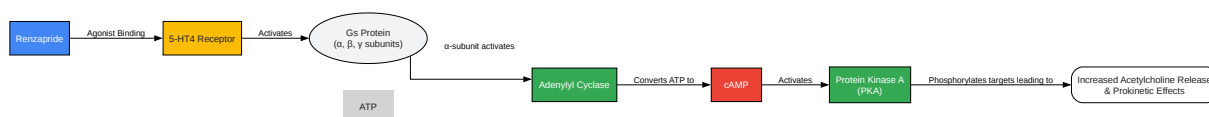
- Amide Coupling: a. Dissolve 4-amino-5-chloro-2-methoxybenzoic acid in an anhydrous non-hydroxylic solvent. b. Add a coupling agent (e.g., DCC or EDC) to activate the carboxylic acid. c. To this mixture, add a solution of (±)-endo-4-amino-1-azabicyclo[3.3.1]nonane in the same solvent, in the presence of a base. d. Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). e. Upon completion, filter the reaction mixture to remove any precipitated by-products. f. Wash the filtrate with aqueous solutions to remove unreacted starting materials and water-soluble by-products. g. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain crude Renzapride free base. h. Purify the crude product by a suitable method, such as column chromatography.
- Salt Formation: a. Dissolve the purified Renzapride free base in a suitable solvent, such as ethanol. b. Add a solution of hydrochloric acid in ethanol to the Renzapride solution. c. The **Renzapride hydrochloride** salt will precipitate out of the solution. d. Isolate the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield **Renzapride hydrochloride**.

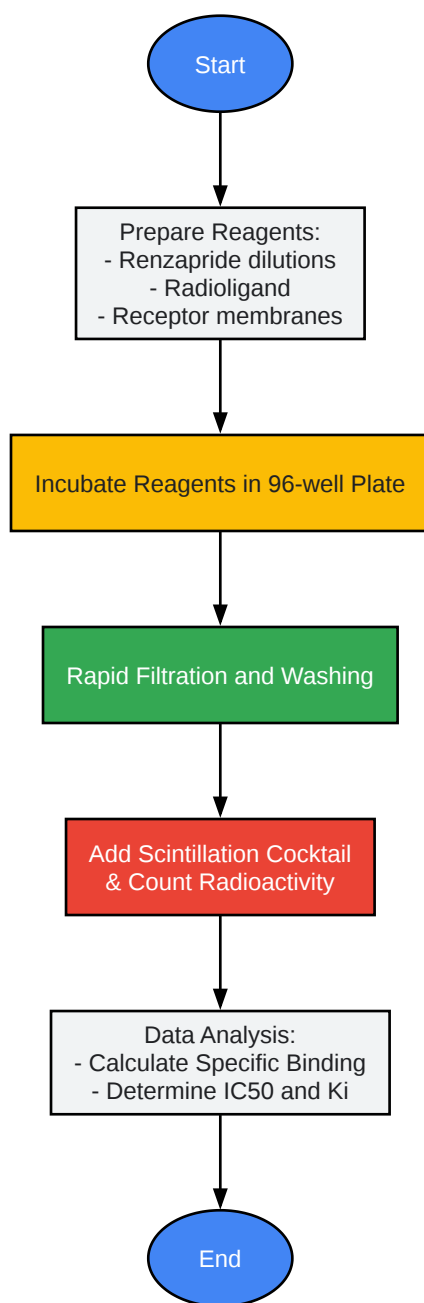
Pharmacological Profile and Mechanism of Action

Renzapride exhibits a dual pharmacological action as a 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist.

5-HT₄ Receptor Agonism

As a full agonist at the 5-HT₄ receptor, Renzapride stimulates the G_s alpha subunit of the G-protein coupled receptor. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which is thought to phosphorylate downstream targets involved in enhancing acetylcholine release from enteric neurons, thereby promoting gastrointestinal motility.[3]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20050209271A1 - Form of renzapride hydrochloride hydrate and uses thereof - Google Patents [patents.google.com]
- 3. 5-HT4 receptor activation facilitates recovery from synaptic rundown and increases transmitter release from single varicosities of myenteric neurons - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Renzapride hydrochloride CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680515#renzapride-hydrochloride-cas-number-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com